dPTyr(Me)AVP is a synthetic analog of the naturally occurring peptide hormone arginine-vasopressin (AVP). [] It acts as a potent and selective antagonist of the vasopressor (V1-receptor) response to AVP. [] dPTyr(Me)AVP is a valuable pharmacological tool for investigating the physiological and pathological roles of AVP, particularly in the cardiovascular system. []
Dptyr(Me)avp, also known as [d-Tyrosine(Me)]-arginine vasopressin, is a synthetic analog of the naturally occurring peptide hormone arginine vasopressin (AVP). This compound is primarily recognized for its role as a selective antagonist of vasopressin receptors, particularly in relation to the V1A and V1B receptor subtypes. Arginine vasopressin is involved in various physiological processes, including water retention, blood pressure regulation, and social behaviors.
Dptyr(Me)avp is synthesized through chemical methods, specifically solid-phase peptide synthesis. This approach allows for the precise assembly of peptide sequences, enabling the incorporation of modified amino acids like methylated tyrosine into the structure.
Dptyr(Me)avp is classified as a peptide antagonist. It acts on vasopressin receptors, which are G protein-coupled receptors involved in various physiological responses to AVP.
The synthesis of Dptyr(Me)avp typically employs solid-phase peptide synthesis (SPPS). This method involves:
The synthesis often requires careful control of reaction conditions to ensure high yield and purity. The use of specific coupling reagents and deprotecting agents is crucial for the successful formation of Dptyr(Me)avp.
Dptyr(Me)avp consists of a modified arginine vasopressin structure where the tyrosine residue has a methyl group attached to its side chain. The general formula can be represented as CHNOS.
Dptyr(Me)avp primarily functions as an antagonist in receptor-mediated pathways. Its interactions with vasopressin receptors can inhibit the typical responses elicited by AVP, such as vasoconstriction and water retention.
Research indicates that Dptyr(Me)avp exhibits high affinity for V1A and V1B receptors while showing significantly lower affinity for V2 receptors. This selectivity makes it a valuable tool for studying vasopressin's physiological roles without the confounding effects of activating V2 receptors.
Dptyr(Me)avp acts by binding to vasopressin receptors, blocking their activation by endogenous AVP. This blockade prevents downstream signaling pathways associated with vasoconstriction and fluid retention.
Studies have demonstrated that Dptyr(Me)avp can effectively reduce blood pressure responses mediated by AVP in experimental models, showcasing its potential therapeutic applications in conditions characterized by excessive vasopressin activity.
Dptyr(Me)avp has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3